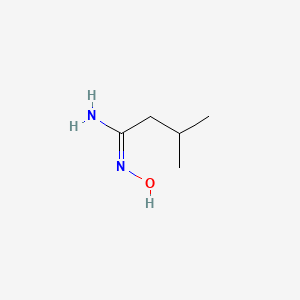
N-Hydroxy-3-methylbutyramidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hidroxi-3-metilbutirimidina es un compuesto orgánico con la fórmula molecular C5H12N2O. Es un derivado de la butiramida, donde el nitrógeno de la amida se sustituye con un grupo hidroxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-Hidroxi-3-metilbutirimidina generalmente implica la reacción de 3-metilbutirronitrilo con hidroxilamina. La reacción se lleva a cabo en condiciones ácidas o básicas para facilitar la formación del grupo hidroxiamida. El esquema general de la reacción es el siguiente:
Material de partida: 3-metilbutirronitrilo
Reactivo: Hidroxilamina (NH2OH)
Condiciones: Medio ácido o básico
La reacción procede a través de la adición nucleofílica de hidroxilamina al grupo nitrilo, seguida de la ciclización para formar la hidroxiamida.
Métodos de producción industrial
La producción industrial de N-Hidroxi-3-metilbutirimidina puede involucrar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. Se pueden emplear pasos de purificación como la recristalización o la cromatografía para obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
N-Hidroxi-3-metilbutirimidina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxi se puede oxidar para formar los derivados oxo correspondientes.
Reducción: El compuesto se puede reducir para formar aminas u otros derivados reducidos.
Sustitución: El grupo hidroxi se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Formación de derivados oxo.
Reducción: Formación de aminas.
Sustitución: Formación de amidinas sustituidas u otros derivados.
Aplicaciones Científicas De Investigación
N-Hidroxi-3-metilbutirimidina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, incluida la inhibición enzimática y la interacción con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas, como las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-Hidroxi-3-metilbutirimidina involucra su interacción con objetivos moleculares como enzimas y receptores. El grupo hidroxi puede formar enlaces de hidrógeno con los sitios activos de las enzimas, potencialmente inhibiendo su actividad. El compuesto también puede interactuar con vías celulares, afectando varios procesos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- N-Hidroxi-2-metilbutirimidina
- N-Hidroxi-4-metilbutirimidina
- N-Hidroxi-3-etilbutirimidina
Singularidad
N-Hidroxi-3-metilbutirimidina es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferentes perfiles de reactividad e interacción, lo que lo hace valioso para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C5H12N2O |
|---|---|
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
N'-hydroxy-3-methylbutanimidamide |
InChI |
InChI=1S/C5H12N2O/c1-4(2)3-5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7) |
Clave InChI |
INTHNGLOSGQQNK-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)C/C(=N\O)/N |
SMILES canónico |
CC(C)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-bromo-4-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050463.png)
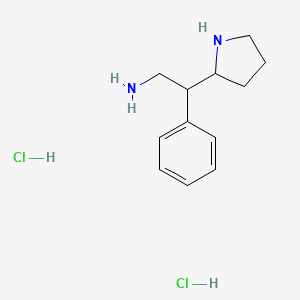
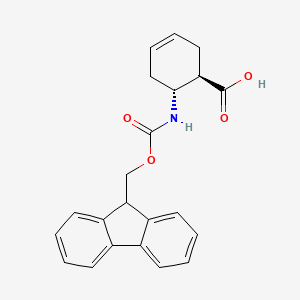
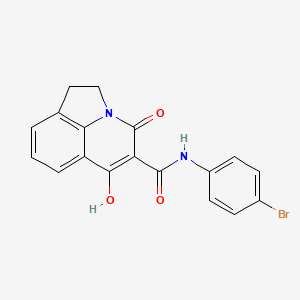



![7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12050526.png)
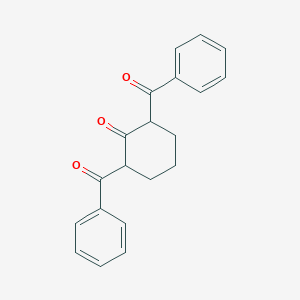

![Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester](/img/structure/B12050549.png)
![N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050557.png)
![[2-(3-Methylbutoxy)phenyl]methanamine](/img/structure/B12050560.png)

